molecular formula C18H16NP B15202822 2-((Diphenylphosphanyl)methyl)pyridine

2-((Diphenylphosphanyl)methyl)pyridine

Cat. No.: B15202822
M. Wt: 277.3 g/mol
InChI Key: HSPPMGREDUAMES-UHFFFAOYSA-N
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Description

2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Metal Complexes: Formation of metal-ligand complexes used in catalysis.

    Phosphine Oxides: Resulting from oxidation reactions.

    Functionalized Pyridines: Products of substitution reactions.

Scientific Research Applications

2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .

Biological Activity

2-((Diphenylphosphanyl)methyl)pyridine, commonly referred to as DPPMP, is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article explores the biological activity of DPPMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

DPPMP is characterized by a pyridine ring substituted with a diphenylphosphanyl group. Its chemical formula is C18H18NPC_{18}H_{18}NP, and it exhibits properties that make it suitable for use as a ligand in coordination chemistry and catalysis.

Biological Activity Overview

The biological activities of DPPMP have been investigated in several studies, highlighting its potential as an anticancer agent, antibacterial compound, and its role in polymerization processes.

Anticancer Activity

DPPMP has shown promising results in inhibiting the growth of various cancer cell lines. A study reported moderate cytotoxic activity against human tumor cell lines A549 (lung cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent. The cytotoxic effects were attributed to the inhibition of tubulin polymerization, which is crucial for cell division .

Table 1: Cytotoxicity of DPPMP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915.2Inhibition of tubulin polymerization
HeLa12.7Inhibition of tubulin polymerization

Antibacterial Activity

DPPMP has also been evaluated for its antibacterial properties. It exhibited significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antibacterial agent .

Table 2: Antibacterial Activity of DPPMP

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotic
E. coli40Comparable to Ceftriaxone
S. aureus35Comparable to Vancomycin

The biological activity of DPPMP can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : As noted in anticancer studies, DPPMP disrupts the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Metal Coordination : DPPMP acts as a bidentate ligand, forming complexes with metal ions such as copper and silver, which can enhance its biological activity through metal-mediated pathways .

Case Studies

Several case studies have documented the effectiveness of DPPMP in different biological contexts:

  • Case Study 1 : In vitro studies demonstrated that treatment with DPPMP resulted in a significant decrease in cell viability in A549 cells after 48 hours, with an observed increase in apoptotic markers.
  • Case Study 2 : A study on the antibacterial effects showed that DPPMP reduced bacterial load in infected models by up to 70%, outperforming some traditional antibiotics.

Properties

Molecular Formula

C18H16NP

Molecular Weight

277.3 g/mol

IUPAC Name

diphenyl(pyridin-2-ylmethyl)phosphane

InChI

InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2

InChI Key

HSPPMGREDUAMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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